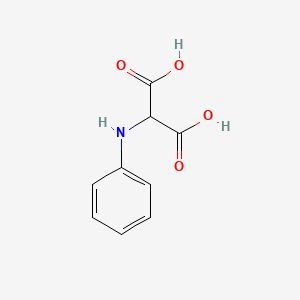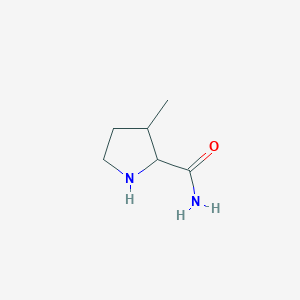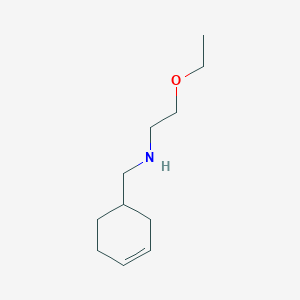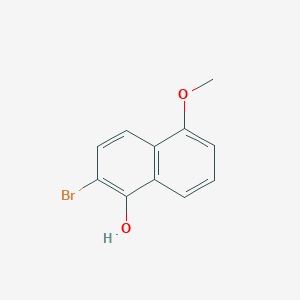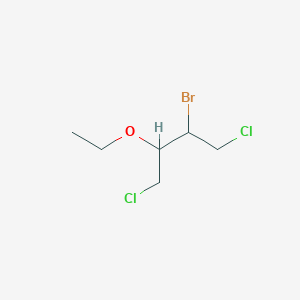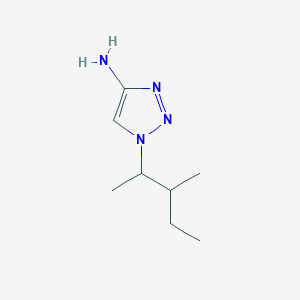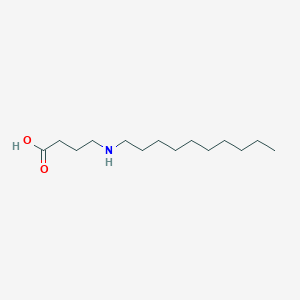
4-(Decylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Decylamino)butanoic acid typically involves the reaction of decylamine with butanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of bulk quantities, ensuring consistency and quality of the final product. The compound is then purified and packaged for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Decylamino)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the decylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Decylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on the central nervous system due to its GABA-like activity.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurotransmitter activity.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(Decylamino)butanoic acid involves its interaction with GABA receptors in the central nervous system. By mimicking the activity of GABA, the compound can modulate neurotransmitter activity, leading to potential therapeutic effects. The molecular targets include GABA receptors, and the pathways involved are related to neurotransmitter regulation and signal transduction.
Comparación Con Compuestos Similares
Gamma-Aminobutyric Acid (GABA): The parent compound from which 4-(Decylamino)butanoic acid is derived.
4-(Hexylamino)butanoic Acid: A similar compound with a shorter alkyl chain.
4-(Octylamino)butanoic Acid: Another similar compound with an intermediate alkyl chain length.
Uniqueness: this compound is unique due to its longer decyl chain, which may confer different physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H29NO2 |
|---|---|
Peso molecular |
243.39 g/mol |
Nombre IUPAC |
4-(decylamino)butanoic acid |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17/h15H,2-13H2,1H3,(H,16,17) |
Clave InChI |
GYQWPFJAXHJVBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


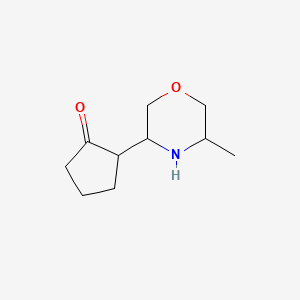

![3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine](/img/structure/B13300595.png)
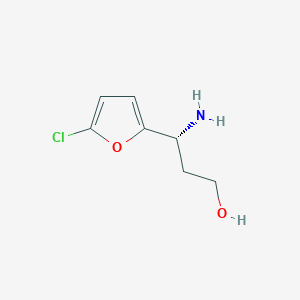

![1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13300611.png)
